molecular formula C24H26N2O2 B607799 GSK2646264 CAS No. 1398695-47-0

GSK2646264

Katalognummer: B607799
CAS-Nummer: 1398695-47-0
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: KYANYGKXMNYFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

GSK2646264 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen funktionellen Gruppen und den Reaktionsbedingungen ab .

Wissenschaftliche Forschungsanwendungen

Topical Treatment for Allergic Reactions

GSK2646264 has been investigated for its efficacy in reducing histamine release from mast cells, which is pivotal in allergic responses. A study demonstrated that this compound, when administered topically or via perfusion, significantly inhibited anti-IgE-induced histamine release in ex vivo human skin models. The concentration-dependent effects indicated that higher doses could achieve substantial inhibition of histamine release, suggesting its potential use in treating allergic skin conditions like chronic spontaneous urticaria .

Clinical Trials and Pharmacokinetics

Recent clinical trials have explored the safety, tolerability, and pharmacodynamics of this compound applied to patients with chronic urticaria. In a Phase 1/1b study, healthy volunteers and patients with cold urticaria received topical applications of this compound. Results indicated that the cream penetrated the skin effectively, with some patients showing a reduction in critical temperature thresholds, which is crucial for managing cold urticaria . The pharmacokinetic profile showed that systemic exposure was comparable between healthy subjects and those with cold urticaria, further supporting its viability as a topical treatment .

Potential Disease-Modifying Effects

Beyond immediate allergic responses, this compound has been evaluated for its potential role in modifying disease progression in conditions like osteoarthritis. Preliminary findings suggest that it may inhibit cartilage breakdown, thus offering a dual benefit of alleviating symptoms while potentially modifying the underlying disease process .

Table 1: Summary of Clinical Studies Involving this compound

Study TypePopulationDosageKey Findings
Phase 1/1b TrialHealthy volunteers0.5% and 1% creamWell tolerated; reduced weal area post-challenge
Cold Urticaria StudyPatients with cold urticaria1% creamSignificant reduction in critical temperature threshold observed
Chronic Urticaria StudyPatients with chronic spontaneous urticaria1% creamImproved symptoms noted; additional studies needed

Table 2: Pharmacokinetic Data of this compound

ParameterHealthy VolunteersCold Urticaria Patients
AUC (0-24h)Geomean 97.9 ng/mLGeomean 68.2 ng/mL (3.5% BSA)
Geomean 167 ng/mL (10% BSA)

Case Study 1: Efficacy in Chronic Spontaneous Urticaria

A clinical trial involving patients diagnosed with chronic spontaneous urticaria assessed the effects of this compound cream over multiple applications. Patients reported a significant reduction in itching and wheal size compared to placebo, indicating the compound's effectiveness in managing symptoms associated with this condition.

Case Study 2: Cold Urticaria Response

In another study focused on cold urticaria, patients treated with this compound exhibited marked improvements in their ability to tolerate cold exposure. Notably, several patients achieved complete inhibition of symptoms at temperatures as low as -4°C after treatment, showcasing the potential of this compound as a targeted therapy for this challenging condition.

Biologische Aktivität

GSK2646264 is a selective inhibitor of spleen tyrosine kinase (SYK), a crucial enzyme involved in various immune responses, particularly in mast cell activation and degranulation. This compound has shown promise in the treatment of conditions characterized by excessive histamine release, such as chronic spontaneous urticaria (CSU) and cutaneous lupus erythematosus (CLE). This article reviews the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and potential therapeutic applications.

SYK plays a pivotal role in the signaling pathways activated by the Fc fragment of IgE receptor (FcεR1), which is essential for mast cell degranulation and subsequent histamine release. By inhibiting SYK, this compound disrupts this signaling cascade, leading to reduced histamine release and inflammation.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : this compound can be administered topically, allowing it to penetrate the skin effectively. A study demonstrated that topical application resulted in dermal concentrations sufficient to inhibit histamine release significantly. The pharmacokinetic/pharmacodynamic (PK/PD) relationship indicated that concentrations above 6.8 μM could achieve approximately 90% inhibition of histamine release from mast cells .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Concentration (Cmax)Varies with formulation
Time to Maximum Concentration (Tmax)Varies with formulation
Half-LifeNot extensively reported
BioavailabilityHigh when applied topically

Case Study: Chronic Spontaneous Urticaria

In a Phase Ib clinical trial, this compound was evaluated for its safety and efficacy in patients with CSU. The study involved topical application of 1% this compound cream over 28 days. Results indicated that while there were some reductions in immune cell markers and interferon-related gene expression, overall clinical activity remained unchanged compared to placebo .

Table 2: Summary of Clinical Trial Findings on this compound

Study TypeConditionTreatment DurationKey Findings
Phase IbChronic Spontaneous Urticaria28 daysModest decrease in immune markers; no significant clinical improvement
Ex Vivo StudyHistamine ReleaseN/ASignificant concentration-dependent inhibition of histamine release observed

Ex Vivo Studies

Ex vivo studies using human skin models have shown that this compound effectively inhibits IgE-mediated histamine release from mast cells. In these studies, varying concentrations of this compound were perfused into skin samples challenged with anti-IgE antibodies. The results confirmed a concentration-dependent inhibition of histamine release, reinforcing the potential application of this compound for treating allergic conditions .

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Most adverse events reported were mild and included localized skin reactions. Importantly, the compound did not show significant systemic toxicity, which is crucial for its development as a topical treatment .

Eigenschaften

CAS-Nummer

1398695-47-0

Molekularformel

C24H26N2O2

Molekulargewicht

374.5 g/mol

IUPAC-Name

7-[2-methoxy-6-[(4-methylpyridin-2-yl)methoxy]phenyl]-2,3,4,5-tetrahydro-1H-3-benzazepine

InChI

InChI=1S/C24H26N2O2/c1-17-8-13-26-21(14-17)16-28-23-5-3-4-22(27-2)24(23)20-7-6-18-9-11-25-12-10-19(18)15-20/h3-8,13-15,25H,9-12,16H2,1-2H3

InChI-Schlüssel

KYANYGKXMNYFBX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC

Kanonische SMILES

CC1=CC(=NC=C1)COC2=CC=CC(=C2C3=CC4=C(CCNCC4)C=C3)OC

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GSK2646264;  GSK-2646264;  GSK 2646264; 

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

1,1-dimethylethyl 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate (2.57 g) was dissolved in dioxane (20 ml). Gaseous hydrogen chloride was passed through the reaction mixture for about 1.5 h. The reaction was monitored by TLC. On completion the solid formed was collected by filtration and washed with acetone. The solid was then dissolved in water and the mixture neutralised with aqueous sodium hydroxide (1M). The sticky solid formed was extracted with DCM. The organic phase was dried over sodium sulphate and concentrated in vacuo to give a solid. This was purified by silica column chromatography eluting with 0-8% methanol in DCM. The appropriate fractions were combined and concentrated in vacuo to yield a solid. This was triturated with diethyl ether to yield the title compound, 1.34 g (67%).
Name
1,1-dimethylethyl 7-(2-(methyloxy)-6-{[(4-methyl-2-pyridinyl)methyl]oxy}phenyl)-1,2,4,5-tetrahydro-3H-3-benzazepine-3-carboxylate
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GSK2646264
Reactant of Route 2
GSK2646264
Reactant of Route 3
GSK2646264
Reactant of Route 4
GSK2646264
Reactant of Route 5
Reactant of Route 5
GSK2646264
Reactant of Route 6
GSK2646264

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.